Acide glycolithocholique (sodium)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Lithocholylglycine (sodium) has a wide range of scientific research applications:

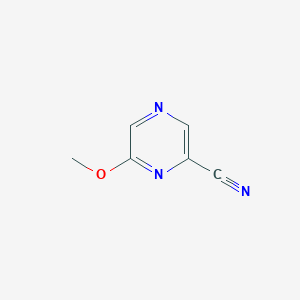

Chemistry: Used as a standard in analytical chemistry for the separation and identification of bile acids.

Biology: Studied for its role in the metabolism of bile acids and its effects on liver function.

Medicine: Used in the diagnosis and study of liver and gastrointestinal diseases, such as ulcerative colitis, non-alcoholic steatohepatitis, and primary sclerosing cholangitis

Mécanisme D'action

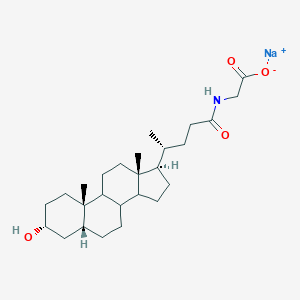

Glycolithocholic acid (sodium), also known as Glycolithocholic acid sodium salt, GLYCOLITHOCHOLIC ACID, SODIUM SALT, or Sodium ((4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate, is a glycine-conjugated form of the secondary bile acid lithocholic acid .

Target of Action

Bile acids, including glycolithocholic acid, are known to interact with various receptors and enzymes involved in lipid and glucose metabolism .

Mode of Action

As a bile acid, it is likely involved in the digestion and absorption of dietary fats in the small intestine .

Biochemical Pathways

Glycolithocholic acid (sodium) is part of the bile acid metabolic pathway. It is increased in the liver of mice fed a diet supplemented with ursodeoxycholic acid

Pharmacokinetics

It is known that bile acids, including glycolithocholic acid, undergo enterohepatic circulation .

Result of Action

It is known that bile acids play a role in lipid digestion and absorption, and can influence various metabolic processes .

Action Environment

Factors such as diet can influence the levels of glycolithocholic acid in the body .

Analyse Biochimique

Biochemical Properties

Glycolithocholic acid (sodium) is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to interact with farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis .

Cellular Effects

Glycolithocholic acid (sodium) has been found to be associated with a variety of hepatic and intestinal diseases . It has been shown to exert anti-inflammatory and anti-tumor effects under certain conditions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Glycolithocholic acid (sodium) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, Glycolithocholic acid (sodium) has been observed to have temporal effects. For instance, serum Glycolithocholic acid 3-sulfate (GLCA-3S) levels were found to increase with age in children .

Dosage Effects in Animal Models

In animal models, the effects of Glycolithocholic acid (sodium) vary with different dosages . High concentrations of lithocholic acid, from which Glycolithocholic acid (sodium) is derived, have been found to induce oxidative stress and DNA damage, and promote tumor development .

Metabolic Pathways

Glycolithocholic acid (sodium) is involved in the metabolic pathways of bile acids, which are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .

Transport and Distribution

Glycolithocholic acid (sodium) is transported and distributed within cells and tissues. It goes through enterohepatic circulation along with other bile acids .

Subcellular Localization

It is known that bile acids, including Glycolithocholic acid (sodium), play a crucial role in maintaining intracellular homeostasis and energy balance .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

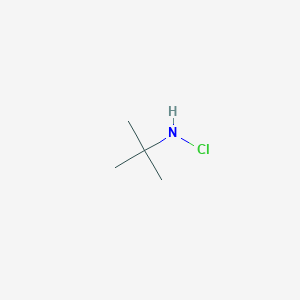

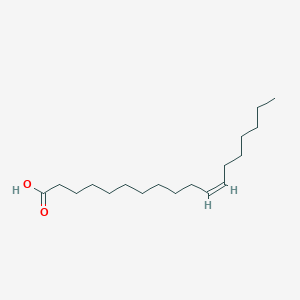

Lithocholylglycine (sodium) peut être synthétisée à partir de l'acide lithocholique et de l'ester méthylique de la glycine. La synthèse implique la conjugaison de l'acide lithocholique avec la glycine, suivie d'une purification par chromatographie sur couche mince préparative et saponification . La forme sel de sodium est ensuite obtenue en neutralisant l'acide lithocholique conjugué à la glycine avec de l'hydroxyde de sodium .

Méthodes de production industrielle

La production industrielle de la lithocholylglycine (sodium) implique généralement une chromatographie liquide haute performance (HPLC) pour l'analyse et la séparation des acides biliaires conjugués. Cette méthode permet la résolution simultanée des amidates de lithocholyle sulfatés et non sulfatés, assurant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

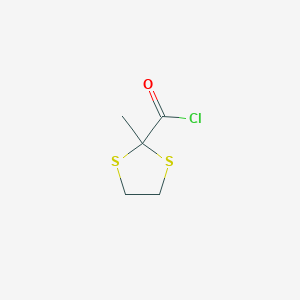

Lithocholylglycine (sodium) subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle de la lithocholylglycine peut être oxydé pour former des cétones ou des aldéhydes.

Réduction : Le groupe carbonyle peut être réduit pour former des alcools.

Substitution : Le fragment glycine peut être substitué par d'autres acides aminés ou groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers acides aminés ou groupes fonctionnels peuvent être introduits à l'aide de réactifs comme les chlorures d'acyle et les anhydrides.

Principaux produits formés

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'alcools.

Substitution : Formation de nouveaux acides biliaires conjugués à la glycine avec différents groupes fonctionnels.

Applications de la recherche scientifique

Lithocholylglycine (sodium) a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme standard en chimie analytique pour la séparation et l'identification des acides biliaires.

Biologie : Étudié pour son rôle dans le métabolisme des acides biliaires et ses effets sur la fonction hépatique.

Médecine : Utilisé dans le diagnostic et l'étude des maladies du foie et gastro-intestinales, telles que la colite ulcéreuse, la stéatohépatite non alcoolique et la cholangite sclérosante primitive

Industrie : Employé dans l'industrie pharmaceutique pour le développement d'outils de diagnostic et d'agents thérapeutiques.

Mécanisme d'action

Lithocholylglycine (sodium) exerce ses effets en interagissant avec les récepteurs et les transporteurs des acides biliaires dans le foie et les intestins. Il est absorbé dans l'intestin grêle et conjugué à la glycine, ce qui facilite son excrétion dans la bile. Le composé est largement sulfaté, et les lithocholates sulfatés ne sont pas largement réabsorbés, ce qui entraîne un petit pool de lithocholates circulants avec un renouvellement rapide .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide glycolithocholique : La forme non sodique de la lithocholylglycine.

Acide lithocholique : Le composé parent de la lithocholylglycine.

Acide chénodeoxycholique : Un autre métabolite des acides biliaires avec des propriétés similaires

Unicité

Lithocholylglycine (sodium) est unique en raison de sa structure conjuguée à la glycine, ce qui améliore sa solubilité et facilite son excrétion dans la bile. Cette propriété la rend particulièrement utile dans le diagnostic et l'étude des maladies du foie et gastro-intestinales .

Propriétés

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKBJAKZKFBLIB-LGURPPGFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

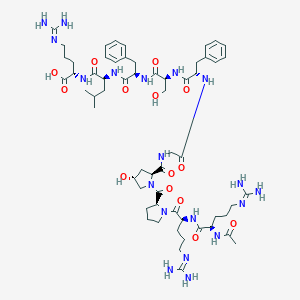

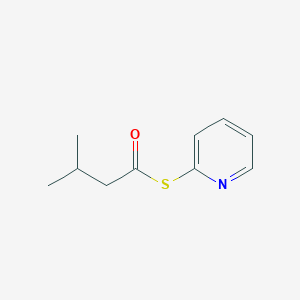

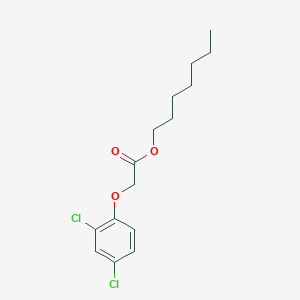

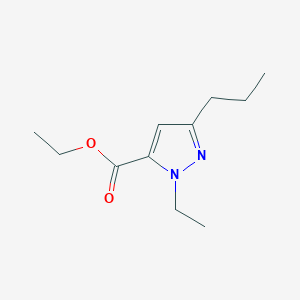

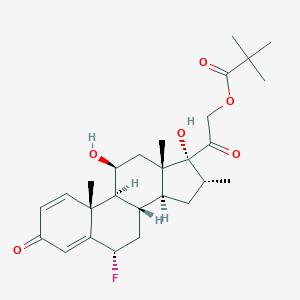

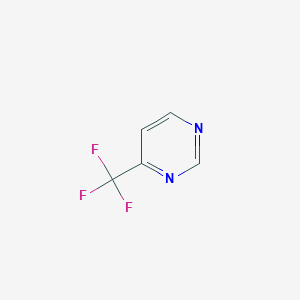

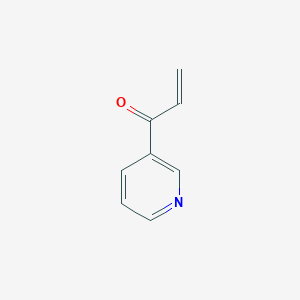

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-methanone](/img/structure/B162602.png)

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)